N-[4-(benzyloxy)phenyl]-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide N-[4-(benzyloxy)phenyl]-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 476484-13-6
VCID: VC16176005
InChI: InChI=1S/C31H26BrN3O3S2/c32-21-10-14-23(15-11-21)35-30(37)28-25-8-4-5-9-26(25)40-29(28)34-31(35)39-19-27(36)33-22-12-16-24(17-13-22)38-18-20-6-2-1-3-7-20/h1-3,6-7,10-17H,4-5,8-9,18-19H2,(H,33,36)
SMILES:
Molecular Formula: C31H26BrN3O3S2
Molecular Weight: 632.6 g/mol

N-[4-(benzyloxy)phenyl]-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

CAS No.: 476484-13-6

Cat. No.: VC16176005

Molecular Formula: C31H26BrN3O3S2

Molecular Weight: 632.6 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(benzyloxy)phenyl]-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide - 476484-13-6

Specification

CAS No. 476484-13-6
Molecular Formula C31H26BrN3O3S2
Molecular Weight 632.6 g/mol
IUPAC Name 2-[[3-(4-bromophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide
Standard InChI InChI=1S/C31H26BrN3O3S2/c32-21-10-14-23(15-11-21)35-30(37)28-25-8-4-5-9-26(25)40-29(28)34-31(35)39-19-27(36)33-22-12-16-24(17-13-22)38-18-20-6-2-1-3-7-20/h1-3,6-7,10-17H,4-5,8-9,18-19H2,(H,33,36)
Standard InChI Key REEQFJIBUNYPKR-UHFFFAOYSA-N
Canonical SMILES C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Br)SCC(=O)NC5=CC=C(C=C5)OCC6=CC=CC=C6

Introduction

Chemical Identification and Structural Characteristics

Systematic Nomenclature and Synonyms

The compound’s IUPAC name is 2-[[3-(4-bromophenyl)-4-oxo-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide . This name reflects its core benzothieno[2,3-d]pyrimidine scaffold, substituted at the 2-position with a sulfanyl-acetamide group and at the 3-position with a 4-bromophenyl moiety. Common synonyms include:

  • 476484-13-6 (CAS Registry Number)

  • STL411197

  • AKOS002176005

Molecular Architecture

The compound’s structure (Figure 1) integrates multiple pharmacophoric elements:

  • Benzothieno[2,3-d]pyrimidine core: A fused bicyclic system comprising a benzene ring condensed with a thieno-pyrimidine moiety.

  • 4-Bromophenyl group: Introduces halogen-mediated electronic effects and potential bioisosteric properties.

  • Sulfanyl-acetamide side chain: Enhances solubility and provides hydrogen-bonding capabilities.

The SMILES string C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Br)SCC(=O)NC5=CC=C(C=C5)OCC6=CC=CC=C6 codifies this arrangement, while the InChIKey REEQFJIBUNYPKR-UHFFFAOYSA-N ensures unambiguous chemical identification.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC31H26BrN3O3S2\text{C}_{31}\text{H}_{26}\text{BrN}_{3}\text{O}_{3}\text{S}_{2}
Molecular Weight632.6 g/mol
CAS Registry Number476484-13-6
European Community (EC) Number648-648-9

Physicochemical and Spectroscopic Properties

Spectral Characterization

SpectraBase entries for this compound include infrared (IR) and nuclear magnetic resonance (NMR) spectra, critical for structural validation . While raw spectral data is proprietary, the presence of characteristic absorption bands for the carbonyl group (νC=O16801720cm1\nu_{\text{C=O}} \approx 1680-1720 \, \text{cm}^{-1}) and sulfur-containing moieties (νS-S500600cm1\nu_{\text{S-S}} \approx 500-600 \, \text{cm}^{-1}) can be inferred.

Solubility and Stability

Though experimental data on solubility is absent in public databases, the acetamide and benzyloxy groups suggest moderate polarity, likely conferring solubility in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The bromophenyl substituent may enhance lipid solubility, potentially influencing membrane permeability in biological systems.

Synthetic Considerations

Hypothetical Synthesis Pathway

While no explicit synthetic protocol is documented in available sources, analogous benzothieno[2,3-d]pyrimidines are typically synthesized via:

  • Cyclocondensation: Reaction of aminothiophene derivatives with ketones or aldehydes.

  • Sulfanyl Group Introduction: Thiol-ene coupling or nucleophilic substitution at the pyrimidine’s 2-position .

  • Acetamide Functionalization: Acylation of aniline derivatives with chloroacetyl chloride, followed by thiolation .

The 4-bromophenyl group likely originates from a bromo-substituted aryl halide precursor, introduced via Ullmann or Buchwald-Hartwig coupling .

Pharmacological and Industrial Applications

Material Science Applications

The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), enabling derivatization for polymer or coordination complex synthesis.

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